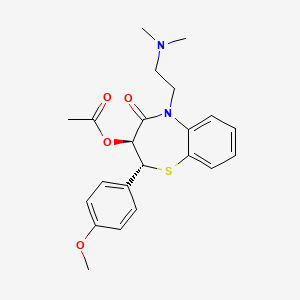
Poly(oxy-1,2-ethanediyl), .alpha.-(2-ethylhexyl)-.omega.-hydroxy-, phosphate, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Poly(oxy-1,2-ethanediyl), .alpha.-(2-ethylhexyl)-.omega.-hydroxy-, phosphate, sodium salt is a complex chemical compound with a variety of applications in different fields. It is known for its surfactant properties, making it useful in formulations for detergents, emulsifiers, and dispersants. The compound’s structure includes a phosphate group, which contributes to its functionality in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Poly(oxy-1,2-ethanediyl), .alpha.-(2-ethylhexyl)-.omega.-hydroxy-, phosphate, sodium salt typically involves the reaction of poly(oxy-1,2-ethanediyl) with 2-ethylhexanol, followed by phosphorylation. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound involves large-scale reactors where the reactants are mixed under controlled conditions. The process includes steps such as heating, stirring, and the addition of catalysts to facilitate the reaction. The final product is then purified through various methods, including filtration and distillation, to remove any impurities and obtain the compound in its usable form.
Chemical Reactions Analysis
Types of Reactions
Poly(oxy-1,2-ethanediyl), .alpha.-(2-ethylhexyl)-.omega.-hydroxy-, phosphate, sodium salt undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can also occur, although they are less common compared to oxidation.
Substitution: The phosphate group in the compound can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under controlled temperatures and pH conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce various phosphate esters, while substitution reactions can yield different derivatives of the original compound.
Scientific Research Applications
Poly(oxy-1,2-ethanediyl), .alpha.-(2-ethylhexyl)-.omega.-hydroxy-, phosphate, sodium salt has numerous applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the formulation of biological detergents and emulsifiers.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Widely used in the production of detergents, emulsifiers, and dispersants for various industrial applications.
Mechanism of Action
The mechanism of action of Poly(oxy-1,2-ethanediyl), .alpha.-(2-ethylhexyl)-.omega.-hydroxy-, phosphate, sodium salt involves its ability to reduce surface tension and stabilize emulsions. The phosphate group interacts with various molecular targets, facilitating the formation of micelles and other structures that enhance the solubility and stability of different compounds in aqueous solutions.
Comparison with Similar Compounds
Similar Compounds
Poly(oxy-1,2-ethanediyl), .alpha.-hydro-.omega.-(1-oxo-2-propenyl)oxy-, ether with 2,2-bis(hydroxymethyl)-1,3-propanediol: Another surfactant with similar properties but different structural features.
Poly(oxy-1,2-ethanediyl), .alpha.-phosphono-ω-[(2-ethylhexyl)oxy]-, sodium salt: A closely related compound with similar applications but distinct chemical properties.
Uniqueness
Poly(oxy-1,2-ethanediyl), .alpha.-(2-ethylhexyl)-.omega.-hydroxy-, phosphate, sodium salt is unique due to its specific combination of the phosphate group and the 2-ethylhexyl moiety, which imparts distinct surfactant properties and makes it particularly effective in reducing surface tension and stabilizing emulsions.
Properties
CAS No. |
111798-26-6 |
|---|---|
Molecular Formula |
C9H12N2 |
Molecular Weight |
0 |
Synonyms |
Poly(oxy-1,2-ethanediyl), .alpha.-(2-ethylhexyl)-.omega.-hydroxy-, phosphate, sodium salt |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



